4-(2-FLUOROPHENYL)-2-[(2-THIENYLMETHYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
Description
4-(2-Fluorophenyl)-2-[(2-thienylmethyl)sulfanyl]-6-(trifluoromethyl)-3-pyridyl cyanide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a thienylmethylsulfanyl group, and a trifluoromethyl group attached to a pyridyl cyanide core
Properties
IUPAC Name |
4-(2-fluorophenyl)-2-(thiophen-2-ylmethylsulfanyl)-6-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F4N2S2/c19-15-6-2-1-5-12(15)13-8-16(18(20,21)22)24-17(14(13)9-23)26-10-11-4-3-7-25-11/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKYJQIATBZCFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC(=C2C#N)SCC3=CC=CS3)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F4N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-2-[(2-thienylmethyl)sulfanyl]-6-(trifluoromethyl)-3-pyridyl cyanide typically involves multiple steps:
Formation of the Pyridyl Core: The pyridyl core can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the condensation of a suitable aldehyde with an amine to form the pyridine ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the phenyl ring.
Attachment of the Thienylmethylsulfanyl Group: This step involves the formation of a thioether linkage between the pyridyl core and the thienylmethyl group. This can be achieved through a nucleophilic substitution reaction using a suitable thiol reagent.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent, such as trifluoromethyl iodide, under appropriate reaction conditions.
Formation of the Cyanide Group: The cyanide group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienylmethylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the cyanide group, converting it to an amine or other functional groups.
Substitution: The compound can undergo various substitution reactions, particularly at the fluorophenyl and pyridyl rings, where halogen atoms or other substituents can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions, often in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or other reduced derivatives of the cyanide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound’s fluorinated and sulfur-containing groups may impart unique properties to materials, making it useful in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe or tool in biological studies to investigate the function of specific proteins or pathways.
Industrial Applications: The compound’s stability and reactivity make it a potential candidate for use in various industrial processes, such as catalysis or as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-2-[(2-thienylmethyl)sulfanyl]-6-(trifluoromethyl)-3-pyridyl cyanide depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Modulation: The compound may interact with specific receptors on cell surfaces, modulating their activity and downstream signaling pathways.
Protein Interaction: The compound may bind to specific proteins, altering their structure and function, which can affect various cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluorophenyl)-2-[(2-thienylmethyl)sulfanyl]-6-(trifluoromethyl)-3-pyridyl amine: Similar structure but with an amine group instead of a cyanide group.
4-(2-Fluorophenyl)-2-[(2-thienylmethyl)sulfanyl]-6-(trifluoromethyl)-3-pyridyl methanol: Similar structure but with a hydroxyl group instead of a cyanide group.
4-(2-Fluorophenyl)-2-[(2-thienylmethyl)sulfanyl]-6-(trifluoromethyl)-3-pyridyl carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyanide group.
Uniqueness
The presence of the cyanide group in 4-(2-fluorophenyl)-2-[(2-thienylmethyl)sulfanyl]-6-(trifluoromethyl)-3-pyridyl cyanide imparts unique reactivity and potential biological activity compared to its analogs with different functional groups. This makes it a valuable compound for specific applications where the cyanide group plays a crucial role in its mechanism of action or reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
